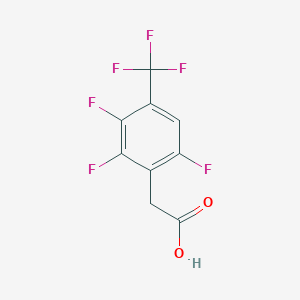

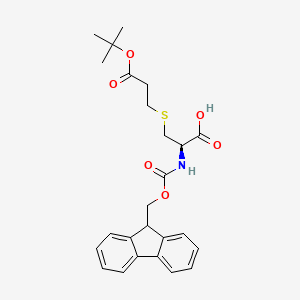

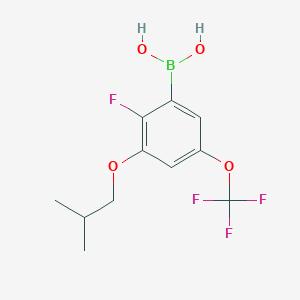

2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Activity and Chemical Properties

- Structural and Antibacterial Properties : Compounds with (trifluoromethoxy)phenylboronic acid structures have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties. These studies include evaluation of their acidity, molecular and crystal structures, and potential antibacterial potency against bacteria like Escherichia coli and Bacillus cereus. The introduction of the -OCF3 group affects acidity and influences the structural formation in the solid state, indicating potential applications in antimicrobial treatments (Adamczyk-Woźniak et al., 2021).

Chemical Synthesis and Material Properties

- Synthetic Applications : Research on the synthesis of compounds with specific phenylboronic acid functionalities demonstrates their potential as intermediates in creating novel fluorinated building blocks. For instance, the study on the synthesis of 3-fluorofuran-2(5H)-ones highlights innovative pathways to generate fluorinated compounds, useful in materials science and pharmaceuticals (Pomeisl et al., 2007).

Oncological Applications

- Anticancer Research : Phenylboronic acid and benzoxaborole derivatives have been evaluated for their antiproliferative potential and mode of action in cancer cells. Certain derivatives show promising antiproliferative and proapoptotic effects, suggesting their utility as novel anticancer agents (Psurski et al., 2018).

Acidity and Stability Studies

- Acidity and Stability : Investigations into the acidity constants and hydrolytic stability of fluoro-substituted phenylboronic acids reveal that fluorine incorporation enhances Lewis acidity, depending on the position and number of fluorine atoms. These findings have implications for the design of boron-based receptors and catalysts (Zarzeczańska et al., 2017).

Sensor Development and Analytical Applications

- Sensor Technology : The development of materials for specific recognition of glucose using fluoro-containing phenylboronic acid demonstrates the potential of these compounds in creating enzyme-free glucose sensors. Such applications are crucial in medical diagnostics and monitoring (Bao et al., 2021).

Safety and Hazards

作用機序

Target of Action

Boronic acid derivatives have been known to be used in the preparation of inhibitors ofkinesin spindle protein (KSP) , which could potentially be used as antitumor agents .

Mode of Action

It is known that boronic acid derivatives can undergofunctionalization via lithiation and reaction with electrophiles . This suggests that FITPBA might interact with its targets through a similar mechanism.

Biochemical Pathways

It has been used incatalytic protodeboronation of pinacol boronic esters, a process that involves the removal of a boron group from an organic compound . This suggests that FITPBA might affect pathways involving boron-containing compounds.

Result of Action

Given its potential use in the preparation ofantitumor agents , it might induce cell death in cancer cells or inhibit their proliferation.

Action Environment

The action of FITPBA can be influenced by various environmental factors. For instance, it is known that boronic acids can undergo thermal decomposition , leading to the release of irritating gases and vapors . Therefore, the temperature and other environmental conditions can affect the stability and efficacy of FITPBA.

特性

IUPAC Name |

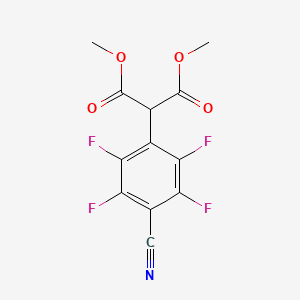

[2-fluoro-3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF4O4/c1-6(2)5-19-9-4-7(20-11(14,15)16)3-8(10(9)13)12(17)18/h3-4,6,17-18H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULWZHRCZPFYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OCC(C)C)OC(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。